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Compound of Interest

Compound Name:
Ethyl 5-(4-bromophenyl)oxazole-4-

carboxylate

Cat. No.: B160566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of bromophenyl

oxazole derivatives, a class of compounds of significant interest in medicinal chemistry and

drug discovery. The oxazole scaffold is a privileged structure, and its derivatives are known to

exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-

inflammatory properties. The incorporation of a bromophenyl moiety can significantly influence

the physicochemical properties and biological activity of these molecules. Understanding their

three-dimensional structure at the atomic level through X-ray crystallography is paramount for

rational drug design and the development of structure-activity relationships (SAR).

Crystallographic Data of Bromophenyl Oxazole
Derivatives
The crystal structures of several bromophenyl oxazole and related heterocyclic derivatives

have been determined, providing valuable insights into their molecular geometry, conformation,

and intermolecular interactions. Below is a summary of the crystallographic data for two

representative compounds.

Table 1: Crystallographic Data and Structure Refinement Details
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Parameter
1-(4-bromophenyl)but-3-
yn-1-one

2-(3-Nitrophenyl)-2-
oxazoline

Chemical formula C₁₀H₇BrO C₉H₈N₂O₃

Molar Mass ( g/mol ) 223.07 208.17

Crystal system Monoclinic Monoclinic

Space group P2₁/n P2₁/c

a (Å) 13.822(3) 8.528(1)

b (Å) 5.927(2) 10.134(1)

c (Å) 16.600(4) 11.001(1)

α (°) 90 90

β (°) 109.83(1) 108.98(1)

γ (°) 90 90

Volume (Å³) 1278.1(5) 899.1(2)

Z 4 4

Temperature (K) 293(2) 198(2)

Radiation type Mo Kα Mo Kα

Wavelength (Å) 0.71073 0.71073

R-factor 0.045 0.036

Ref. [1][2] [3]

Experimental Protocols
The determination of the crystal structure of bromophenyl oxazole derivatives involves a series

of well-defined experimental procedures, from synthesis and crystallization to X-ray diffraction

data collection and structure refinement.

Synthesis and Crystallization
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The synthesis of bromophenyl oxazole derivatives can be achieved through various organic

chemistry methodologies. For instance, 2-(2-bromophenyl)oxazoline can be synthesized via the

condensation reaction of N-(β-hydroxyethyl)-o-bromobenzamide using thionyl chloride (SOCl₂).

[4] The general workflow for obtaining single crystals suitable for X-ray diffraction is depicted

below.
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Synthesis and Crystallization Workflow

A common method for growing single crystals is the slow evaporation of a saturated solution of

the purified compound in a suitable solvent or solvent mixture.[1]

X-ray Diffraction Data Collection and Structure
Refinement
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed

information about the internal lattice of crystalline substances.[5] The following protocol is a

generalized procedure for the crystallographic analysis of a bromophenyl oxazole derivative.

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-

ray beam, typically Mo Kα radiation (λ = 0.71073 Å).[5] The diffraction data are collected at a

specific temperature, often 198 K or 293 K, by rotating the crystal.[1][3]

Data Reduction: The collected diffraction intensities are processed to correct for various

experimental factors, and the unit cell parameters are determined.

Structure Solution: The crystal structure is solved using direct methods or Patterson methods

to obtain an initial model of the atomic positions.

Structure Refinement: The initial model is refined using full-matrix least-squares methods on

F². This process minimizes the difference between the observed and calculated structure

factors. Anisotropic displacement parameters are typically refined for all non-hydrogen

atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding

model.[2]

Validation: The final refined structure is validated using crystallographic software to ensure

its quality and accuracy. The R-factor is a key indicator of the agreement between the

crystallographic model and the experimental X-ray diffraction data.[1][3]
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Molecular Structure and Conformation
The analysis of the crystal structures of bromophenyl oxazole derivatives reveals important

details about their molecular geometry. For instance, in 2-(3-nitrophenyl)-2-oxazoline, the

oxazoline and aromatic rings are nearly coplanar, with a dihedral angle of 8.79(5)° between

them.[3] In contrast, the dihedral angle between the two aromatic rings in 2-(4-bromophenyl)-3-

(4-hydroxyphenyl)-1,3-thiazolidin-4-one, a related heterocyclic compound, is a much larger

87.81(8)°.[6] These conformational differences can have a significant impact on the biological

activity of the molecules by influencing how they interact with their biological targets.

Biological Activity and Signaling Pathways
Bromophenyl oxazole derivatives have shown promise as anticancer agents, with some

compounds exhibiting inhibitory activity against key signaling pathways involved in cancer

progression.[2] One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling

pathway, which plays a crucial role in cell proliferation, survival, and differentiation.[7][8] Small

molecule inhibitors can block the ATP binding site of the EGFR tyrosine kinase domain, thereby

inhibiting its activity and downstream signaling.[9]

The diagram below illustrates a simplified representation of the EGFR signaling pathway and

the inhibitory action of a small molecule inhibitor, such as a bromophenyl oxazole derivative.
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Inhibition of EGFR Signaling Pathway
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Conclusion
The crystal structure analysis of bromophenyl oxazole derivatives provides essential

information for understanding their chemical properties and biological activities. The detailed

structural data obtained from X-ray crystallography, combined with synthesis and biological

evaluation, is crucial for the rational design of new and more effective therapeutic agents. The

ability of these compounds to inhibit key signaling pathways, such as the EGFR pathway,

highlights their potential as anticancer drugs. Further research in this area, focusing on the

synthesis of new derivatives and the detailed investigation of their structure-activity

relationships, is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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